Cobalt hypophosphite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

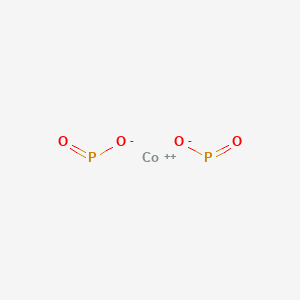

Cobalt hypophosphite is a chemical compound with the formula Co(H₂PO₂)₂ It is a cobalt salt of hypophosphorous acid and is known for its unique properties and applications in various fields

準備方法

Synthetic Routes and Reaction Conditions

Cobalt hypophosphite can be synthesized through several methods. One common approach involves the reaction of cobalt chloride with hypophosphorous acid. The reaction typically occurs in an aqueous solution at room temperature. The resulting product is then purified through crystallization.

Another method involves the reduction of cobalt salts with sodium hypophosphite in an aqueous medium. This method is advantageous due to its simplicity and the high purity of the resulting this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using cobalt chloride and hypophosphorous acid. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification processes, including filtration and crystallization, to obtain the final compound.

化学反応の分析

Types of Reactions

Cobalt hypophosphite undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form cobalt phosphate and other oxidation products.

Reduction: It acts as a reducing agent in various chemical reactions, reducing metal ions to their elemental forms.

Substitution: this compound can participate in substitution reactions where the hypophosphite ion is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.

Reduction: Sodium borohydride and hydrazine are commonly used reducing agents. These reactions are often conducted in aqueous or alcoholic solutions.

Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions, often under mild conditions.

Major Products

Oxidation: Cobalt phosphate and other cobalt oxides.

Reduction: Elemental cobalt and hypophosphorous acid.

Substitution: Various cobalt-ligand complexes.

科学的研究の応用

Catalytic Applications

Hydrogen Generation:

Cobalt hypophosphite has been explored as a catalyst for hydrogen generation through the reforming of sodium hypophosphite. Research indicates that cobalt-boron oxide catalysts can effectively facilitate this process. The reaction rates were analyzed at temperatures ranging from 30°C to 80°C, with notable findings on the activation energy and reaction kinetics. For instance, at 80°C, the reaction rate constant was found to be k80°C=1.39×10−2s−1 .

Electrocatalysis:

Cobalt phosphide (CoP), derived from this compound, has shown promise as an electrocatalyst for hydrogen evolution reactions (HER), particularly in seawater splitting applications. A recent study demonstrated that CoP exhibits excellent catalytic activity and stability in alkaline electrolytes, maintaining low overpotential even at high salt concentrations . The performance metrics included an overpotential increase of less than 28 mV when transitioning from pure water to saturated NaCl solutions.

Electrodeposition and Surface Coatings

This compound is utilized in electrodeposition processes to create thin films of cobalt on various substrates. This method allows for the deposition of cobalt with enhanced physical properties. Studies have shown that the use of sodium hypophosphite in alkaline solutions can yield smooth and adherent cobalt deposits, which are crucial for applications in electronics and corrosion resistance .

Table 1: Composition of Typical Electrodeposition Baths

| Bath Type | Cobalt Concentration (g/L) | Hypophosphite Concentration (g/L) | Ammonium Salt Concentration (g/L) | pH Range |

|---|---|---|---|---|

| Bath I | 2-10 | 20-100 | 25-50 | 8-9 |

| Bath II | Varies | Varies | Varies | Varies |

| Bath III | High | Low | Low | Varies |

Corrosion Resistance

Cobalt phosphide coatings derived from this compound have demonstrated superior corrosion resistance compared to traditional coatings. The low solubility of CoP during seawater splitting processes contributes to its durability and effectiveness as a protective layer . This characteristic makes it suitable for applications in marine environments where corrosion is a significant concern.

Research and Production Methods

Recent advancements have focused on the electrodialytic production of this compound from cobalt anodes in hypophosphite solutions. This method allows for controlled synthesis and has implications for large-scale production .

Case Study: Electrodialytic Production

- Methodology: Direct current applied to cobalt anodes in a hypophosphite solution.

- Outcome: Efficient production of this compound with potential scalability for industrial applications.

作用機序

The mechanism by which cobalt hypophosphite exerts its effects is primarily through its role as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various catalytic processes and in the reduction of metal ions to their elemental forms. The molecular targets and pathways involved include the reduction of metal ions and the activation of certain chemical bonds in catalytic reactions.

類似化合物との比較

Cobalt hypophosphite can be compared with other similar compounds such as:

Nickel hypophosphite: Similar in its reducing properties but differs in its catalytic activity and applications.

Iron hypophosphite: Also used as a reducing agent but has different reactivity and stability profiles.

Copper hypophosphite: Known for its use in electroplating and as a reducing agent, but with distinct chemical properties compared to this compound.

This compound is unique due to its specific catalytic properties and its effectiveness as a reducing agent in various chemical reactions. Its applications in material science and industry further highlight its distinctiveness compared to other hypophosphite compounds.

特性

InChI |

InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULVOJXGUNKLAM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.878 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。